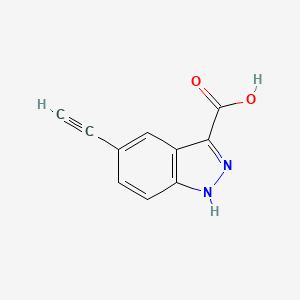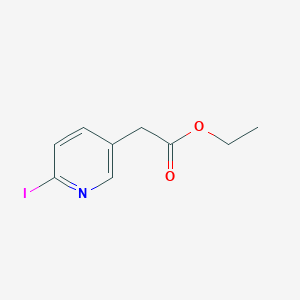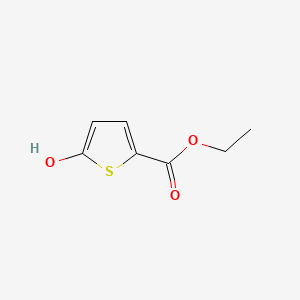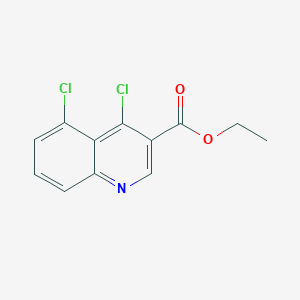
5-Ethynyl-1H-indazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethynyl-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of an ethynyl group at the 5-position and a carboxylic acid group at the 3-position makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-1H-indazole-3-carboxylic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 1H-indazole-3-carboxylic acid.
Ethynylation: The introduction of the ethynyl group at the 5-position can be achieved through a Sonogashira coupling reaction. This involves the reaction of 5-iodo-1H-indazole-3-carboxylic acid with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.
Deprotection: The final step involves the removal of the trimethylsilyl protecting group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethynyl-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 5-carboxy-1H-indazole-3-carboxylic acid or 5-formyl-1H-indazole-3-carboxylic acid.
Reduction: Formation of 5-ethynyl-1H-indazole-3-methanol.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Ethynyl-1H-indazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated as a potential lead compound for drug development.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 5-Ethynyl-1H-indazole-3-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole-3-carboxylic acid: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
5-Chloro-1H-indazole-3-carboxylic acid: Contains a chlorine atom instead of an ethynyl group, leading to different chemical properties and reactivity.
Uniqueness
The presence of the ethynyl group at the 5-position makes 5-Ethynyl-1H-indazole-3-carboxylic acid unique. This group enhances its reactivity and allows for the formation of various derivatives through chemical modifications. Additionally, the combination of the ethynyl and carboxylic acid groups provides a versatile platform for further functionalization and application in different fields.
Propiedades
Fórmula molecular |
C10H6N2O2 |
|---|---|
Peso molecular |
186.17 g/mol |
Nombre IUPAC |
5-ethynyl-1H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C10H6N2O2/c1-2-6-3-4-8-7(5-6)9(10(13)14)12-11-8/h1,3-5H,(H,11,12)(H,13,14) |
Clave InChI |
SMYHQVOXKJJZAB-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC2=C(C=C1)NN=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(2-Tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-(2-phenylethyl)-2-(propan-2-yl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B13039762.png)

![Methyl 2-[4-(phenylmethoxycarbonylamino)-1-bicyclo[2.2.2]octanyl]acetate](/img/structure/B13039772.png)



![methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13039788.png)

![Benzyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13039798.png)

![6-((1-Ethyl-1H-1,2,4-triazol-5-YL)methoxy)-3-(2-fluorophenyl)-7-isopropyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B13039816.png)

